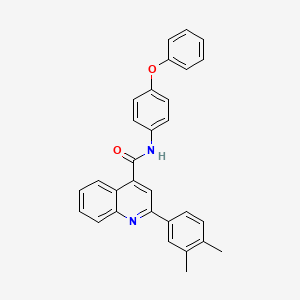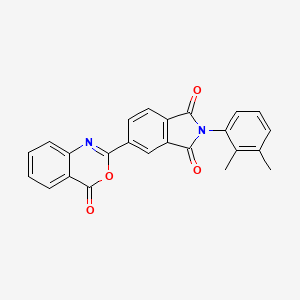![molecular formula C20H22N4O4S B11664072 2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664072.png)
2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-metil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(3,4,5-trimetoxifenil)metilideno]acetohidrazida es un compuesto orgánico complejo que presenta un núcleo de benzimidazol unido a un grupo trimetoxifenilo a través de un puente sulfanyl y una porción de acetohidrazida
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(1-metil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(3,4,5-trimetoxifenil)metilideno]acetohidrazida generalmente implica un proceso de varios pasos:
Formación del núcleo de benzimidazol: El núcleo de benzimidazol se puede sintetizar mediante la condensación de o-fenilendiamina con ácido fórmico o sus derivados.
Introducción del grupo sulfanyl: El derivado de benzimidazol se hace reaccionar luego con un compuesto tioles adecuado para introducir el grupo sulfanyl.
Formación de la porción de acetohidrazida: El producto intermedio se hace reaccionar adicionalmente con hidrato de hidracina para formar la porción de acetohidrazida.
Condensación con 3,4,5-trimetoxibenzaldehído: Finalmente, el derivado de acetohidrazida se condensa con 3,4,5-trimetoxibenzaldehído en condiciones de reflujo para producir el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética anterior para maximizar el rendimiento y la pureza, al tiempo que se minimizan los costos y el impacto ambiental. Esto podría incluir el uso de reactores de flujo continuo, técnicas de purificación avanzadas y principios de química verde.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[(1-metil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(3,4,5-trimetoxifenil)metilideno]acetohidrazida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El grupo sulfanyl se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: El enlace imina en la porción de acetohidrazida se puede reducir para formar aminas.
Sustitución: Los grupos metoxi en el anillo fenilo pueden sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, ácido m-cloroperbenzoico (m-CPBA) y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de aluminio y litio (LiAlH4) se utilizan normalmente.
Sustitución: Los nucleófilos como aminas, tioles o alcóxidos se pueden utilizar en condiciones básicas o ácidas.
Productos principales
Oxidación: Sulfoxidos o sulfonas.
Reducción: Aminas.
Sustitución: Diversos derivados sustituidos según el nucleófilo utilizado.
Aplicaciones Científicas De Investigación
2-[(1-metil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(3,4,5-trimetoxifenil)metilideno]acetohidrazida tiene varias aplicaciones de investigación científica:
Química medicinal: Se investiga su potencial como agente anticancerígeno, antiviral y antimicrobiano debido a su capacidad para interactuar con macromoléculas biológicas.
Síntesis orgánica: Sirve como bloque de construcción para la síntesis de moléculas más complejas.
Ciencia de materiales: Sus características estructurales únicas lo convierten en un candidato para el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-[(1-metil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(3,4,5-trimetoxifenil)metilideno]acetohidrazida implica su interacción con varios objetivos moleculares:
Objetivos moleculares: Puede unirse a enzimas, receptores o ADN, modulando así su actividad.
Vías involucradas: El compuesto puede interferir con las vías de señalización celular, lo que lleva a la apoptosis en las células cancerosas o la inhibición de la replicación viral.
Comparación Con Compuestos Similares
Compuestos similares
- 2-[(1-metil-1H-bencimidazol-2-il)sulfanil]benzaldehído
- 2-[(1-metil-1H-bencimidazol-2-il)sulfanil]ácido benzoico
- 2-[(1-metil-1H-bencimidazol-2-il)sulfanil]alcohol bencílico
Singularidad
2-[(1-metil-1H-bencimidazol-2-il)sulfanil]-N’-[(E)-(3,4,5-trimetoxifenil)metilideno]acetohidrazida destaca por su combinación única de un núcleo de benzimidazol, un puente sulfanyl y un grupo trimetoxifenilo. Esta disposición estructural confiere propiedades químicas y biológicas distintas, convirtiéndolo en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C20H22N4O4S |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
2-(1-methylbenzimidazol-2-yl)sulfanyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H22N4O4S/c1-24-15-8-6-5-7-14(15)22-20(24)29-12-18(25)23-21-11-13-9-16(26-2)19(28-4)17(10-13)27-3/h5-11H,12H2,1-4H3,(H,23,25)/b21-11+ |
Clave InChI |
JTPZUFAQDCZVDZ-SRZZPIQSSA-N |
SMILES isomérico |
CN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canónico |
CN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-{3-chloro-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11663999.png)
![N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-3-methoxybenzamide](/img/structure/B11664004.png)
![N-[3-(1,3-benzodioxol-5-yl)-3-(2-methoxyphenyl)propyl]-N-(3,4-dimethoxybenzyl)propanamide](/img/structure/B11664005.png)
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-YL}-N'-[(Z)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11664017.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11664019.png)
![3-[(2,5-dimethylbenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11664020.png)
![Ethyl 2-{[2-(4-chloro-2-methylphenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11664021.png)

![2-{[2-(4-chlorophenoxy)propanoyl]amino}-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B11664041.png)
![(5E)-5-[4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B11664043.png)
![methyl 4-[(E)-({[3-(5-bromo-2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate](/img/structure/B11664057.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B11664074.png)

